![molecular formula C10H15NO B3214681 5-Aminoadamantan-2-one CAS No. 115009-23-9](/img/structure/B3214681.png)
5-Aminoadamantan-2-one
Overview
Description
5-Aminoadamantan-2-one, also known as memantine, is a non-competitive NMDA receptor antagonist that is used in the treatment of Alzheimer's disease. It was first synthesized in 1968 and has since been extensively studied for its potential therapeutic benefits.
Scientific Research Applications
Affinity for Sigma Binding Site in Human Cortex
5-Aminoadamantan-2-one and its derivatives, such as memantine and amantadine, have been investigated for their affinity to compete with 3H-pentazocine in homogenates of post-mortem human frontal cortex. These compounds, clinically used for various purposes including anti-dementia and antiviral treatments, have shown varying affinities, with Ki values indicating their potential interaction with the sigma binding site and the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor (Kornhuber, Schoppmeyer, & Riederer, 1993).
Neuroprotective Effects in Glial Cells
Aminoadamantanes like amantadine and memantine have been studied for their effects on the production of glial cell line-derived neurotrophic factor (GDNF) in glial cells. These compounds showed potential in increasing GDNF levels, which could contribute to their neuroprotective properties, particularly relevant in the treatment of Parkinson's and Alzheimer's diseases (Caumont, Octave, & Hermans, 2006).
Antiviral Activity
1-Aminoadamantan-2-one derivatives have been evaluated for their antiviral activities, particularly against influenza viruses. Some derivatives demonstrated marked activity against various influenza strains, suggesting a mechanism of action related to the M2 ion channel of the influenza A virus (Kolocouris et al., 1996).
Antiproliferative Potential
Aminoadamantane derivatives have been synthesized and tested for their antiproliferative properties. Significant differences in activity were observed between various derivatives, indicating potential applications in cancer research (Papanastasiou et al., 2013).
Inhibition of Influenza Virus Multiplication
Aminoadamantane has shown effectiveness in inhibiting the multiplication of influenza A viruses in various settings, including cell cultures and experimental animals. Studies have investigated its prophylactic effects, particularly during influenza epidemics (Oxford et al., 1970).
Application in Cerebral Coma Therapy
1,3-Dimethyl-5-aminoadamantane (memantine) has been used in therapeutic settings for patients in coma with brain stem symptoms, showing effects in the reduction of spontaneous rhythmic discharges and stimulus-dependent stretch movements in electromyographic studies (Miltner, 1982).
Conjugates with Carbazole Derivatives for AD Treatment
Conjugates of aminoadamantane and carbazole derivatives have been synthesized as potential multitarget therapeutic agents for treating neurodegenerative diseases. These compounds interact with various targets crucial in the development of neurodegenerative diseases, showing properties such as inhibiting butyrylcholinesterase and blocking NMDA receptors (Bachurin et al., 2017).
properties
IUPAC Name |
5-aminoadamantan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBKMQRDMLOJNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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